molecular formula C19H21N3O B2557972 N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine CAS No. 879470-04-9

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine

Cat. No.: B2557972
CAS No.: 879470-04-9
M. Wt: 307.397
InChI Key: OSFAIVUDTXKDAU-UHFFFAOYSA-N
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Description

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

A study by Nimbalkar et al. (2016) described the synthesis of a novel series of Mannich bases derived from 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione using green chemistry techniques. These compounds, including variations related to the queried chemical structure, exhibited promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies suggested that these compounds could serve as potential scaffolds for designing antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Anticancer Activity

Research conducted by Rashid, Husain, and Mishra (2012) focused on the synthesis of benzimidazoles bearing the oxadiazole nucleus as potential anticancer agents. These compounds demonstrated significant to good anticancer activity in vitro against a National Cancer Institute (NCI) 60 cell line panel. One of the compounds emerged as a lead compound, showing significant growth inhibition activity, suggesting the potential of such structures in anticancer drug development (Rashid, Husain, & Mishra, 2012).

Antiplasmodial and Anti-microbial Properties

A study on the synthesis of acyl derivatives of 3-aminofurazanes, including similar oxadiazole structures, showed activity against different strains of Plasmodium falciparum. This study highlights the role of the acyl moiety and substitution pattern in determining the antiplasmodial activity and cytotoxicity of these compounds (Hermann et al., 2021).

Synthesis and Reactivity Studies

Bohle and Perepichka (2009) explored the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, resulting in a stable sydnone iminium N-oxides. Their work provided insights into the structure, spectroscopy, and reactivity of such compounds, offering a basis for further functionalization and application in various biological activities (Bohle & Perepichka, 2009).

Properties

IUPAC Name

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15(2)22(13-16-9-5-3-6-10-16)14-18-20-21-19(23-18)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFAIVUDTXKDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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